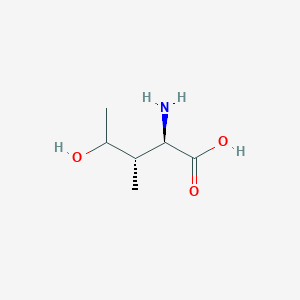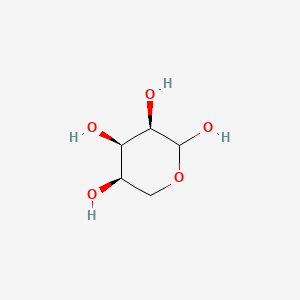
(-)-3-Carene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-3-Carene is a bicyclic monoterpene that is naturally found in the essential oils of various plants, particularly in coniferous trees such as pine and cedar. It is known for its pleasant, sweet, and pungent aroma, making it a valuable component in the fragrance and flavor industries. The compound is also recognized for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-3-Carene typically involves the isolation from natural sources, such as the distillation of turpentine oil, which is derived from the resin of pine trees. The process includes fractional distillation to separate this compound from other terpenes present in the oil.
Industrial Production Methods: Industrially, this compound is produced through the steam distillation of turpentine oil. The turpentine is heated, and the vapors are condensed to obtain a mixture of terpenes. Fractional distillation is then employed to isolate this compound based on its boiling point.
Análisis De Reacciones Químicas
Types of Reactions: (-)-3-Carene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carenone and other oxygenated derivatives.
Reduction: Reduction of this compound can yield dihydrocarene.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using halogen gases or halogenating agents like N-bromosuccinimide.
Major Products Formed:
Oxidation: Carenone and other oxygenated terpenes.
Reduction: Dihydrocarene.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: (-)-3-Carene is used as a starting material for the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: Research has shown that this compound exhibits biological activities such as antimicrobial and anti-inflammatory effects. It is being studied for its potential use in treating infections and inflammatory conditions.
Medicine: this compound is being investigated for its potential therapeutic properties, including its ability to modulate immune responses and reduce inflammation.
Industry: In the fragrance and flavor industries, this compound is used to impart a pleasant aroma to products. It is also used as a solvent and in the production of synthetic resins.
Mecanismo De Acción
The mechanism of action of (-)-3-Carene involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. For example, this compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Alpha-Pinene: Another bicyclic monoterpene found in pine trees, known for its pine-like aroma.
Beta-Pinene: Similar to alpha-pinene but with a slightly different structure and aroma.
Limonene: A monocyclic monoterpene with a citrus aroma, commonly found in citrus fruits.
Uniqueness of (-)-3-Carene: this compound is unique due to its distinct sweet and pungent aroma, which differentiates it from other terpenes like alpha-pinene and limonene. Additionally, its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects, make it a valuable compound for further research and application in various fields.
Propiedades
Número CAS |
20296-50-8 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |
Clave InChI |
BQOFWKZOCNGFEC-DTWKUNHWSA-N |
SMILES isomérico |
CC1=CC[C@H]2[C@@H](C1)C2(C)C |
SMILES canónico |
CC1=CCC2C(C1)C2(C)C |
Descripción física |
Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B10789871.png)
![(1R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B10789882.png)
![(1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl) 2-phenylacetate](/img/structure/B10789886.png)
![[2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789891.png)
![(1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789909.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789913.png)

![[(1'R,2R,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B10789923.png)

![[(1S,1'S,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789936.png)
![(1S,8S,13R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789940.png)

![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10789948.png)
![[(1S,3'S,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789962.png)
